1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound that features both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a triazole ring.
Preparation Methods
One common synthetic route involves the use of radical trifluoromethylation, which has been shown to be effective in introducing trifluoromethoxy groups . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl rings.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Biology: It may be investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be explored for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. The triazole ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar compounds to 1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide include other fluorinated phenyl derivatives and triazole-containing compounds. These compounds may share similar chemical properties but differ in their specific functional groups and applications. For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles have been studied for their electrochromic behaviors . The uniqueness of this compound lies in its combination of difluoromethoxy and trifluoromethoxy groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11F5N4O3 |
---|---|
Molecular Weight |
414.29 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H11F5N4O3/c18-16(19)28-12-6-4-11(5-7-12)26-9-23-14(25-26)15(27)24-10-2-1-3-13(8-10)29-17(20,21)22/h1-9,16H,(H,24,27) |
InChI Key |
JMPPRGPFVUCSND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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